5-bromo-2-chloro-3-(trifluoromethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the bromine and chlorine atoms. The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines .
Scientific Research Applications
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine depends on its specific applicationFor example, in biological systems, these groups can affect the compound’s binding affinity and specificity towards enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the trifluoromethoxy group.
5-Bromo-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of trifluoromethoxy.
5-Bromo-2-chloro-3-fluoropyridine: Similar but with a fluorine atom instead of trifluoromethoxy.
Uniqueness
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific reactivity and biological activity .
Properties
CAS No. |
1361852-60-9 |
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Molecular Formula |
C6H2BrClF3NO |
Molecular Weight |
276.4 |
Purity |
95 |
Origin of Product |
United States |
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